

Comparative Guide to (8-Bromonaphthalen-1-yl)methanol and Synthetic Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (8-Bromonaphthalen-1-yl)methanol

Cat. No.: B082454

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of **(8-Bromonaphthalen-1-yl)methanol** and a comparative analysis with relevant synthetic alternatives. The information is intended to assist researchers in selecting the most suitable building block for their specific applications in drug discovery and organic synthesis.

Full Characterization Data for (8-Bromonaphthalen-1-yl)methanol

(8-Bromonaphthalen-1-yl)methanol is a key intermediate in the synthesis of various complex organic molecules. Its bifunctional nature, possessing both a reactive bromine atom and a primary alcohol, allows for sequential and diverse chemical transformations.

Table 1: Physicochemical Properties of **(8-Bromonaphthalen-1-yl)methanol**

Property	Value	Reference
CAS Number	14938-58-0	[1] [2] [3]
Molecular Formula	C ₁₁ H ₉ BrO	[1] [2] [3]
Molecular Weight	237.10 g/mol	[1] [2]
Appearance	Off-white to yellow solid	
SMILES	OCc1ccccc2c1c(Br)ccc2	[1] [3]
InChIKey	CBEFAHWHSVJUKE-UHFFFAOYSA-N	[1] [3]

Spectroscopic Data:

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for **(8-Bromonaphthalen-1-yl)methanol** is not readily available in public databases. Researchers are advised to acquire this data upon purchase or synthesis to confirm identity and purity. Predicted mass spectrometry data is available on PubChem.

Comparison with Synthetic Alternatives

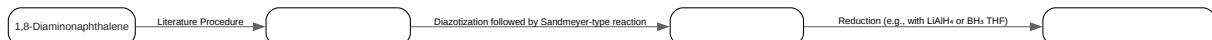

The choice of a building block in organic synthesis is critical and often depends on the desired final product and the synthetic route. This section compares **(8-Bromonaphthalen-1-yl)methanol** with its parent compound, (naphthalen-1-yl)methanol, and other halogenated analogs. The data presented for the alternatives is based on publicly available information and may not be exhaustive.

Table 2: Comparison of **(8-Bromonaphthalen-1-yl)methanol** and Alternatives

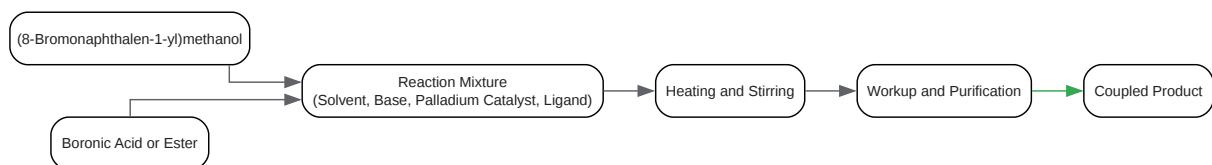
Compound	Molecular Formula	Molecular Weight (g/mol)	Key Features & Potential Applications
(8-Bromonaphthalen-1-yl)methanol	C ₁₁ H ₉ BrO	237.10	Versatile for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and further functionalization of the alcohol.
(Naphthalen-1-yl)methanol	C ₁₁ H ₁₀ O	158.20	Unsubstituted backbone for fundamental naphthalene structure incorporation. ^{[4][5][6]} ^{[7][8]}
(8-Chloronaphthalen-1-yl)methanol	C ₁₁ H ₉ ClO	192.64	Alternative for cross-coupling reactions, may offer different reactivity profiles compared to the bromo-analog.
(4-Chloronaphthalen-1-yl)methanol	C ₁₁ H ₉ ClO	192.64	Isomeric alternative with potentially different steric and electronic properties. ^[9]

Experimental Protocols

A detailed experimental protocol for the synthesis of **(8-Bromonaphthalen-1-yl)methanol** is not explicitly published. However, a plausible synthetic route involves the reduction of 8-bromo-1-naphthoic acid. The synthesis of the precursor, 8-bromo-1-naphthoic acid, and a related compound, 8-bromonaphthalen-1-amine, have been reported.^{[10][11]}

Conceptual Synthesis Workflow for **(8-Bromonaphthalen-1-yl)methanol**:[Click to download full resolution via product page](#)

Caption: Plausible synthetic pathway to **(8-Bromonaphthalen-1-yl)methanol**.


General Protocol for the Reduction of a Carboxylic Acid to an Alcohol:

A solution of the carboxylic acid (1 equivalent) in a dry, aprotic solvent (e.g., tetrahydrofuran) is slowly added to a stirred suspension of a reducing agent (e.g., lithium aluminum hydride, 1-2 equivalents) at 0 °C under an inert atmosphere. The reaction mixture is then typically warmed to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched with water and an aqueous base, and the product is extracted with an organic solvent. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude alcohol, which can be purified by chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

(8-Bromonaphthalen-1-yl)methanol and its derivatives are valuable tools in the construction of complex molecules that may interact with biological systems. For instance, the naphthalene core is a common scaffold in the design of kinase inhibitors and other therapeutic agents. The bromo-substituent allows for the introduction of various functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Experimental Workflow for Suzuki Cross-Coupling:

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki cross-coupling reaction.

Detailed Protocol for a Typical Suzuki Coupling Reaction:

To a reaction vessel containing **(8-Bromonaphthalen-1-yl)methanol** (1 equivalent) and a boronic acid or ester (1.1-1.5 equivalents) is added a suitable solvent (e.g., toluene, dioxane, or DMF), a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4), a palladium catalyst (e.g., $Pd(PPh_3)_4$ or $Pd(dppf)Cl_2$), and a ligand (if necessary). The mixture is degassed and then heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (8-BROMONAPHTHALEN-1-YL)METHANOL | CAS 14938-58-0 [matrix-fine-chemicals.com]
- 2. (8-bromonaphthalen-1-yl)methanol price & availability - MOLBASE [molbase.com]
- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 4. 1-Naphthalenemethanol | C11H10O | CID 20908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Naphthalen-1-ylmethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthalen-1-yl-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Naphthalenemethanol, 98+% | Fisher Scientific [fishersci.ca]
- 9. PubChemLite - (4-chloronaphthalen-1-yl)methanol (C11H9ClO) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]

- 11. 8-Bromonaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Guide to (8-Bromonaphthalen-1-yl)methanol and Synthetic Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082454#full-characterization-data-for-8-bromonaphthalen-1-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com